9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine
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Overview
Description
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a morpholin-4-yl-2-thiophen-2-ylethyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine typically involves multi-step organic reactions. The starting materials often include purine derivatives, morpholine, and thiophene compounds. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the morpholin-4-yl-2-thiophen-2-ylethyl group onto the purine ring.
Methylation: of the purine ring at the 9th position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: to enhance reaction rates.
Controlled temperature and pressure: conditions to favor the desired product formation.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the purine ring.
Substitution: The morpholine and thiophene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the purine ring.
Scientific Research Applications
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with receptors: Modulate receptor signaling pathways.
Affect gene expression: Influence the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: Known for its pharmacological actions.
6-Alkylaminopurines: Compounds with similar purine ring structures and biological activities.
Uniqueness
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine ring with morpholine and thiophene groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
9-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-9-12(13-3-2-8-24-13)22-4-6-23-7-5-22/h2-3,8,10-12H,4-7,9H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHBALVINLRHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CS3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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